molecular formula C14H13F2N B12070723 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine

Cat. No.: B12070723
M. Wt: 233.26 g/mol
InChI Key: FRWHENAGEICUJI-UHFFFAOYSA-N
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Description

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring

Preparation Methods

The synthesis of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzene and 4-bromobenzene.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-bromobenzene with magnesium in anhydrous ether.

    Coupling Reaction: The Grignard reagent is then reacted with 2,6-difluorobenzene under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Anhydrous ether, dichloromethane.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine can be compared with other similar compounds, such as:

    1-[2-(2,4-Difluorophenyl)phenyl]ethan-1-amine: This compound has a similar structure but differs in the position of the fluorine atoms.

    2-(4-Fluorophenyl)ethan-1-amine: This compound has only one fluorine atom and a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13F2N

Molecular Weight

233.26 g/mol

IUPAC Name

1-[4-(2,6-difluorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13F2N/c1-9(17)10-5-7-11(8-6-10)14-12(15)3-2-4-13(14)16/h2-9H,17H2,1H3

InChI Key

FRWHENAGEICUJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=C(C=CC=C2F)F)N

Origin of Product

United States

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